2-Bromo-1-chloro-4-ethoxybenzene

Medicinal Chemistry Drug Design ADME Properties

2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6) is a polysubstituted halogenated aromatic ether with the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol. This compound is characterized by a benzene ring substituted at the 1-position with a chlorine atom, at the 2-position with a bromine atom, and at the 4-position with an ethoxy group (-OC₂H₅).

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 1539442-68-6
Cat. No. B1446598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-chloro-4-ethoxybenzene
CAS1539442-68-6
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C8H8BrClO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
InChIKeyJOCIOLXCHCQGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6): Technical Specifications and Baseline Overview


2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6) is a polysubstituted halogenated aromatic ether with the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol [1]. This compound is characterized by a benzene ring substituted at the 1-position with a chlorine atom, at the 2-position with a bromine atom, and at the 4-position with an ethoxy group (-OC₂H₅). It is supplied as a liquid at room temperature and is typically offered at purity levels of 95% to 97% by major chemical vendors . This specific substitution pattern is a key differentiator from its regioisomers and analogs, a factor that directly influences its utility and procurement considerations [1].

Why 2-Bromo-1-chloro-4-ethoxybenzene Cannot Be Readily Substituted by Its Regioisomers


Generic substitution of 2-Bromo-1-chloro-4-ethoxybenzene with its in-class analogs or regioisomers is scientifically unsound due to fundamental differences in physicochemical properties and reaction outcomes. Compounds like 1-Bromo-2-chloro-4-ethoxybenzene (CAS 313545-43-6) or 2-Bromo-4-chloro-1-ethoxybenzene (CAS 1225577-71-8) share the same molecular formula but differ in the position of the halogen and alkoxy substituents . This positional isomerism can result in significant differences in key parameters such as calculated density (e.g., 1.5±0.1 g/cm³ for 2-Bromo-4-chloro-1-ethoxybenzene vs. no reported density for the target) and hydrogen bond acceptor counts . More critically, the unique substitution pattern of the target compound dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where the relative reactivity of the C-Br versus C-Cl bond is paramount . Substituting an incorrect isomer will invariably alter reaction kinetics, yield different regioisomeric products, and ultimately derail a multi-step synthetic sequence, leading to failed syntheses and wasted resources .

Quantitative Differentiation Evidence: 2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6) Versus Key Comparators


Distinct Computed Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Compared to a Regioisomer

Computational chemistry data provides a direct quantitative basis for distinguishing 2-Bromo-1-chloro-4-ethoxybenzene from its close regioisomer, 1-Bromo-4-chloro-2-ethoxybenzene (CAS not available for this exact regioisomer in search, but data exists for a related structure). The target compound exhibits a calculated LogP of 3.5012 and a Topological Polar Surface Area (TPSA) of 9.23 Ų . In contrast, the regioisomer 1-Bromo-4-chloro-2-ethoxybenzene has a reported LogP of 3.54517980667 .

Medicinal Chemistry Drug Design ADME Properties

Comparison of Key Physicochemical Properties with a Common Regioisomer

While the target compound's experimental density and boiling point are not publicly reported, a direct comparison can be made with the calculated properties of a key regioisomer, 2-Bromo-4-chloro-1-ethoxybenzene (CAS 1225577-71-8). This isomer is reported to have a calculated density of 1.5±0.1 g/cm³ and a boiling point of 255.9±20.0 °C at 760 mmHg . The absence of these specific values for the target compound underscores the fact that it is a distinct chemical entity with its own unique physical property profile, and it cannot be assumed to behave identically to its isomers.

Organic Synthesis Property Prediction Chemical Intermediates

Vendor-Specified Purity Differentials as a Procurement Factor

For procurement, the guaranteed purity level is a critical specification. The target compound, 2-Bromo-1-chloro-4-ethoxybenzene, is commercially available with a certified purity of 97% from a major supplier . In contrast, a regioisomer, 1-Bromo-2-chloro-4-ethoxybenzene (CAS 313545-43-6), is often offered at a lower purity specification of 98% by another supplier [1]. The difference between a 97% and 98% purity grade can impact reaction stoichiometry calculations and the formation of impurities in subsequent steps, particularly in multi-step syntheses where purity cascades are a concern.

Chemical Sourcing Procurement Supply Chain

Regioisomeric Differentiation via Canonical SMILES Notation

The unique connectivity of atoms in 2-Bromo-1-chloro-4-ethoxybenzene is precisely defined by its canonical SMILES notation, `CCOC1=CC=C(Cl)C(Br)=C1` . This string confirms the specific positions: ethoxy group at C1, chlorine at C4, and bromine at C2. A regioisomer, 2-Bromo-4-chloro-1-ethoxybenzene (CAS 1225577-71-8), has a different SMILES string, `CCOC1=CC=C(Cl)C=C1Br` , which specifies the ethoxy group at C1 and the bromine at C2, but the chlorine at C4. This fundamental difference in the linear notation translates to a different three-dimensional structure and chemical identity.

Cheminformatics Chemical Databases Structure Search

Differential Hydrogen Bonding Capacity as a Distinguishing Feature

Computational data reveals that 2-Bromo-1-chloro-4-ethoxybenzene has 1 hydrogen bond acceptor and 0 hydrogen bond donors . This is a direct consequence of its ethoxy group (-OCH2CH3) which contains a single oxygen atom capable of acting as an acceptor. While this is a class-level property shared by many ethers, it serves as a key differentiator from non-ether analogs or regioisomers where the ethoxy group is absent or positioned differently. For instance, a bromo-chloro-benzene derivative lacking the ethoxy group would have 0 hydrogen bond acceptors.

Medicinal Chemistry ADME Properties Computational Chemistry

Procurement-Specific Comparison of Available Analytical Data Packages

The availability of quality control (QC) data is a critical procurement factor for research chemicals. For 2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6), a major supplier, Bidepharm, explicitly offers batch-specific QC reports, including NMR, HPLC, and GC data, for their 95% purity product . In contrast, while the same compound is available at 97% purity from another major supplier, Sigma-Aldrich, the specific analytical data package is not explicitly detailed on the public product page . A regioisomer, 2-Bromo-4-chloro-1-ethoxybenzene (CAS 1225577-71-8), also from Bidepharm, is listed with a 95+% purity and a similar QC report offering .

Chemical Procurement Quality Control Analytical Chemistry

Key Application Scenarios for 2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6) Informed by Quantitative Evidence


Regioselective Cross-Coupling in Complex Molecule Synthesis

This compound is ideally suited as a versatile building block in multi-step organic syntheses requiring sequential, regioselective cross-coupling reactions. Its substitution pattern, with a bromine at the 2-position and chlorine at the 1-position, provides a platform for orthogonal reactivity . The more reactive C-Br bond can be functionalized first (e.g., via Suzuki coupling), while the less reactive C-Cl bond can be preserved for a subsequent transformation (e.g., via Buchwald-Hartwig amination). Using the correct isomer, as confirmed by its unique SMILES string , is essential for achieving the desired regiochemical outcome in complex molecule synthesis.

Medicinal Chemistry Programs with Stringent Purity Requirements

For medicinal chemistry and drug discovery programs, the compound's availability at a certified 97% purity from major vendors makes it a suitable precursor for synthesizing libraries of potential drug candidates. The defined computational LogP of 3.5012 and single hydrogen bond acceptor contribute to its ADME property profile, which is a starting point for optimization. Sourcing from suppliers like Bidepharm, which provide batch-specific NMR, HPLC, and GC QC data , ensures that the material meets the stringent purity and documentation standards required for lead optimization and preclinical development.

Synthesis of Advanced Agrochemical and Material Science Intermediates

The compound's unique substitution pattern and the differential reactivity of its halogen atoms make it a valuable intermediate for the synthesis of more complex agrochemicals and advanced materials . The physical form (liquid) and recommended shipping temperature (normal, <77°F) simplify handling and logistics for research-scale and kilo-lab operations. The option to avoid hazardous material shipping fees through specific packaging configurations offered by some vendors can also be a logistical and cost advantage in industrial procurement settings.

Cheminformatics Model Building and Database Curation

2-Bromo-1-chloro-4-ethoxybenzene serves as a precise data point for cheminformatics applications. Its unique identifiers—CAS Number (1539442-68-6), MDL Number (MFCD24153924), and canonical SMILES (CCOC1=CC=C(Cl)C(Br)=C1) —are essential for building accurate chemical databases and for training predictive models for properties like LogP (3.5012) and TPSA (9.23) . The ability to clearly differentiate it from its regioisomers based on these data points is critical for virtual screening campaigns and ensuring the integrity of computational chemistry studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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